Methyl 2-(3-formylphenoxy)-5-nitrobenzoate
Description
Significance of Benzoate (B1203000) Esters in Chemical Research
Benzoate esters are of considerable importance in multiple areas of chemical research and industry. They are frequently utilized as key intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The ester functional group can serve as a protecting group for carboxylic acids, which can be readily removed through hydrolysis. orgsyn.org Furthermore, the reactivity of the aromatic ring and the ester group can be modulated by the electronic effects (both inductive and resonance) of the substituents present on the ring. orgsyn.org The synthesis of these esters is often achieved through well-established methods like Fischer esterification, where a carboxylic acid is treated with an alcohol in the presence of an acid catalyst. nist.gov
Overview of Nitroaromatic and Formyl-substituted Phenoxy Compounds in Synthetic Chemistry
The structure of Methyl 2-(3-formylphenoxy)-5-nitrobenzoate contains two key functional arrangements: a nitroaromatic component and a formyl-substituted phenoxy group.
Nitroaromatic compounds , which feature one or more nitro groups (—NO₂) attached to an aromatic ring, are fundamental building blocks in organic synthesis. chemicalbook.comymilab.com The nitro group is strongly electron-withdrawing, a property that deactivates the aromatic ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. aaronchem.com Conversely, this electron-withdrawing nature facilitates nucleophilic aromatic substitution. chembuyersguide.comapolloscientific.co.uk A primary application of nitroaromatic compounds is their reduction to form aromatic amines, which are themselves crucial precursors for dyes, pharmaceuticals, and other specialty chemicals. aaronchem.com The synthesis of nitroaromatics is typically accomplished by direct nitration of an aromatic ring using a mixture of nitric acid and sulfuric acid. chemicalbook.comquora.com
Formyl-substituted compounds , containing an aldehyde or formyl group (—CHO), are also vital in synthetic chemistry. rsc.org The formyl group is a versatile functional handle that can undergo a wide array of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in various carbon-carbon bond-forming reactions. Formylation, the introduction of a formyl group onto a molecule, can be achieved through several named reactions, such as the Vilsmeier-Haack or Gattermann-Koch reactions. rsc.org Compounds bearing formyl groups serve as precursors to a multitude of more complex structures, including heterocycles and other biologically active molecules. quora.com
Contextualization of this compound within Contemporary Organic Chemistry
This compound, with its specific combination of functional groups, is positioned as a potentially useful intermediate in organic synthesis. The molecule possesses several reactive sites: the nitro group can be reduced to an amine, the formyl group can be engaged in various aldehyde chemistries, and the ester can be hydrolyzed to a carboxylic acid. The ether linkage provides a stable connection between the two aromatic rings.
While detailed research findings on the specific synthesis, reactions, and applications of this compound (CAS Number: 886360-75-4) are not extensively documented in publicly available scientific literature, its structure is indicative of its role as a precursor. Chemical suppliers list it as a commercially available reagent, suggesting its use in the synthesis of more complex, high-value molecules, likely in the fields of medicinal chemistry or materials science where building blocks with diverse functionalities are required. The strategic placement of the nitro, formyl, and ester groups allows for sequential or orthogonal chemical modifications, making it a tailored starting material for constructing target compounds with precise architectures.
Interactive Data Table: Compound Properties
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 886360-75-4 |
| Molecular Formula | C₁₅H₁₁NO₆ |
| Molecular Weight | 301.25 g/mol |
| Melting Point | 103-105 °C |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(3-formylphenoxy)-5-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO6/c1-21-15(18)13-8-11(16(19)20)5-6-14(13)22-12-4-2-3-10(7-12)9-17/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVTUFDGMNVPQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OC2=CC=CC(=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 2 3 Formylphenoxy 5 Nitrobenzoate
Direct Synthesis Routes for Methyl 2-(3-formylphenoxy)-5-nitrobenzoate
The direct synthesis of this compound can be approached through a series of key bond-forming reactions. These routes typically involve the formation of the central phenoxy linkage, followed by or preceded by the introduction of the nitro and formyl groups.
Exploration of O-Alkylation Strategies for Phenoxy Linkage Formation
The formation of the diaryl ether linkage is a critical step in the synthesis of this compound. Two common and effective methods for this transformation are the Ullmann condensation and nucleophilic aromatic substitution (SNAr).
The Ullmann condensation is a classical method for forming diaryl ethers, typically involving the reaction of a phenol (B47542) with an aryl halide in the presence of a copper catalyst. qub.ac.uk In the context of synthesizing the target molecule, this would involve the reaction of 3-hydroxybenzaldehyde (B18108) with Methyl 2-chloro-5-nitrobenzoate or Methyl 2-bromo-5-nitrobenzoate. The reaction is generally carried out at elevated temperatures in a polar aprotic solvent such as DMF or DMSO, with a base like potassium carbonate or cesium carbonate. nih.gov The choice of ligand for the copper catalyst can significantly impact the reaction's efficiency. nih.govbeilstein-journals.org
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| CuI / N,N-dimethylglycine | K3PO4 | MeCN | 80 | Varies | nih.govbeilstein-journals.org |
| CuI / L-proline | K2CO3 | DMSO | 90-120 | Good | arkat-usa.org |
| CuO nanoparticles | Cs2CO3 | DMF | 120-140 | Good to Excellent | scispace.com |
Nucleophilic aromatic substitution (SNAr) offers an alternative, often catalyst-free, route to diaryl ethers, particularly when one of the aromatic rings is activated by electron-withdrawing groups. acsgcipr.org In the synthesis of this compound, the nitro group on the benzoate (B1203000) ring strongly activates the halide at the 2-position towards nucleophilic attack by the phenoxide of 3-hydroxybenzaldehyde. This reaction is typically performed in a polar aprotic solvent like DMSO or DMF with a base such as potassium carbonate or sodium hydroxide (B78521). numberanalytics.comresearchgate.net
| Aryl Halide | Phenol | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1-fluoro-2-nitrobenzene | Substituted phenols | K2CO3 | DMSO | 80-120 | High | acs.org |
| 1-chloro-4-nitrobenzene | 4-nitrophenol | K2CO3 | DMSO | Microwave | Good | acsgcipr.org |
| 2-chloronitrobenzene | Potassium phenoxide | Phase Transfer Catalyst | Toluene | Varies | Good | crdeepjournal.org |
The Williamson ether synthesis , while more commonly used for alkyl aryl ethers, can also be applied to the synthesis of diaryl ethers under specific conditions, particularly with the aid of phase-transfer catalysis to enhance the nucleophilicity of the phenoxide. wikipedia.orgfrancis-press.comfrancis-press.comjk-sci.com
Investigation of Aromatic Nitration Reactions on Benzoate Precursors
The introduction of the nitro group is a key step, and it is typically achieved through electrophilic aromatic substitution. If the starting material is Methyl 2-(3-formylphenoxy)benzoate, it can be nitrated using a mixture of concentrated nitric acid and sulfuric acid. The conditions for this reaction, particularly the temperature, need to be carefully controlled to ensure the desired regioselectivity and to prevent over-nitration. google.comresearchgate.net The existing ester and phenoxy groups on the benzene (B151609) ring will direct the incoming nitro group. The ester group is a meta-director, while the phenoxy group is an ortho, para-director. The final position of the nitro group will be a result of the combined directing effects of these two substituents. The nitration of methyl benzoate itself is a well-studied reaction that predominantly yields the meta-substituted product, Methyl 3-nitrobenzoate. acsgcipr.orgmdpi.comdigitellinc.comquora.com
Introduction of Formyl Group Functionality onto Phenoxy Moieties
The formyl group can be introduced onto the phenoxy ring of a precursor such as Methyl 2-phenoxy-5-nitrobenzoate. Several methods are available for this transformation, including the Vilsmeier-Haack and Duff reactions.
The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings. organic-chemistry.orgyoutube.commychemblog.comwikipedia.orgijpcbs.com The diaryl ether is sufficiently activated for this electrophilic substitution.
The Duff reaction is another method for the formylation of phenols, using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium. scispace.comwikipedia.orgecu.eduresearchgate.netresearchgate.net This reaction is generally ortho-selective to the hydroxyl group, which would be the case for a 3-hydroxydiaryl ether precursor.
Multicomponent and Cascade Reactions in Synthesis of Complex Analogues
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, offer an efficient approach to complex molecules. researchgate.netscielo.org.mxgoogleapis.com While a specific MCR for the direct synthesis of this compound is not prominently described, the principles of MCRs can be applied to generate highly functionalized diaryl ether analogues in a convergent and atom-economical manner.
Cascade reactions, which involve a series of intramolecular transformations initiated by a single event, can also be envisioned for the synthesis of complex diaryl ether frameworks. For instance, a precursor could be designed to undergo a cascade of cyclization and rearrangement steps to form the target molecule or a close analogue.
Green Chemistry Approaches in Synthetic Route Development
In line with the principles of green chemistry, efforts are being made to develop more environmentally friendly methods for the synthesis of diaryl ethers. wiley-vch.dekeaipublishing.com
Microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times. nih.gov Both Ullmann couplings and SNAr reactions for the formation of diaryl ethers have been shown to be significantly enhanced by microwave irradiation. qub.ac.ukbeilstein-journals.orgmdpi.comacs.org In some cases, microwave-assisted SNAr reactions can proceed efficiently even without a catalyst.
| Reaction Type | Catalyst | Solvent | Conditions | Time | Yield (%) | Reference |
| Ullmann Coupling | Cu(0) | Phosphate Buffer | Microwave, 80-120°C | 2-20 min | Good to Excellent | acs.org |
| SNAr | None | DMSO | Microwave | 5-10 min | High | acsgcipr.org |
| Ullmann Coupling | CuI / Ligand | Pyridine | Microwave, 220°C | 35 min | 85 | nih.gov |
The use of recyclable catalysts , such as copper nanoparticles supported on various materials, is another green approach. scispace.com These catalysts can be easily recovered and reused, reducing waste and cost. Magnetically separable nanocatalysts offer a particularly convenient method for catalyst recycling.
Phase-transfer catalysis (PTC) provides a green alternative by enabling reactions between reactants in immiscible phases, often reducing the need for harsh solvents and high temperatures. crdeepjournal.org PTC can be effectively employed in Williamson ether-type syntheses of diaryl ethers.
The development of synthetic routes in greener solvents, or even under solvent-free conditions, is also a key area of research in making the synthesis of compounds like this compound more sustainable.
Chemical Reactivity and Transformation Studies of Methyl 2 3 Formylphenoxy 5 Nitrobenzoate
Reactions Involving the Formyl Group
The aldehyde, or formyl, group is a cornerstone of organic synthesis, known for its susceptibility to a wide range of chemical transformations. In the context of Methyl 2-(3-formylphenoxy)-5-nitrobenzoate, this functionality serves as a key handle for molecular modification.
Nucleophilic Additions and Condensation Reactions
The electrophilic carbon atom of the formyl group is a prime target for nucleophiles. While specific studies on this compound are not extensively documented in publicly available literature, the general reactivity of aromatic aldehydes suggests that it would readily undergo nucleophilic addition reactions. For instance, the formation of hydrazones, a class of compounds with significant biological activity, can be anticipated. The reaction with hydrazine (B178648) derivatives would proceed via nucleophilic attack on the formyl carbon, followed by dehydration, to yield the corresponding hydrazone. The specific reaction conditions would likely involve a suitable solvent and potentially a catalytic amount of acid to facilitate the dehydration step.
Oxidation and Reduction Pathways of the Aldehyde Functionality
The formyl group in this compound can be readily manipulated through oxidation and reduction, leading to the formation of carboxylic acids and alcohols, respectively.
Oxidation: The conversion of the aldehyde to a carboxylic acid represents a common and synthetically useful transformation. A variety of oxidizing agents can be employed for this purpose. While specific examples with this particular substrate are scarce, general methodologies for the oxidation of aromatic aldehydes are well-established.
| Oxidizing Agent | Typical Reaction Conditions | Product |
| Potassium permanganate (B83412) (KMnO4) | Basic, aqueous solution, followed by acidification | 2-(3-carboxyphenoxy)-5-nitrobenzoic acid methyl ester |
| Jones reagent (CrO3 in H2SO4/acetone) | Acetone, low temperature | 2-(3-carboxyphenoxy)-5-nitrobenzoic acid methyl ester |
| Tollens' reagent ([Ag(NH3)2]+) | Aqueous ammonia (B1221849) | 2-(3-carboxyphenoxy)-5-nitrobenzoic acid methyl ester |
Reduction: Conversely, the formyl group can be reduced to a primary alcohol, yielding Methyl 2-(3-(hydroxymethyl)phenoxy)-5-nitrobenzoate. This transformation is typically achieved using hydride-based reducing agents.
| Reducing Agent | Typical Reaction Conditions | Product |
| Sodium borohydride (B1222165) (NaBH4) | Methanol or ethanol (B145695), room temperature | Methyl 2-(3-(hydroxymethyl)phenoxy)-5-nitrobenzoate |
| Lithium aluminum hydride (LiAlH4) | Anhydrous ether or THF, followed by aqueous workup | Methyl 2-(3-(hydroxymethyl)phenoxy)-5-nitrobenzoate |
Knoevenagel Condensation and Related Carbon-Carbon Bond Formations
The Knoevenagel condensation is a powerful tool for the formation of new carbon-carbon double bonds. It involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. Given the presence of the formyl group, this compound is an ideal candidate for such reactions. This would allow for the introduction of a variety of substituents, leading to the synthesis of α,β-unsaturated compounds with potential applications in materials science and medicinal chemistry.
Reactions Involving the Nitro Group
The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring to which it is attached. It also serves as a versatile functional group that can be transformed into other nitrogen-containing moieties.
Reductions to Amino Functionalities and Subsequent Transformations
One of the most common and synthetically important reactions of the nitro group is its reduction to an amino group (-NH2). This transformation dramatically alters the electronic properties of the molecule, converting a strongly deactivating group into a strongly activating one. A variety of reducing agents can be employed for this purpose.
| Reducing Agent | Typical Reaction Conditions | Product |
| Tin(II) chloride (SnCl2) in concentrated HCl | Acidic conditions, often with heating | Methyl 5-amino-2-(3-formylphenoxy)benzoate |
| Catalytic Hydrogenation (H2/Pd-C) | Pressurized hydrogen gas, palladium on carbon catalyst, in a suitable solvent like ethanol or ethyl acetate | Methyl 5-amino-2-(3-formylphenoxy)benzoate |
| Iron (Fe) in acetic acid | Acetic acid, often with heating | Methyl 5-amino-2-(3-formylphenoxy)benzoate |
The resulting amino group can then undergo a plethora of subsequent transformations, including diazotization followed by substitution (Sandmeyer reactions), acylation to form amides, and alkylation to form secondary or tertiary amines. These transformations open up avenues for the synthesis of a wide range of derivatives with diverse functionalities.
Modulations of Aromatic Ring Reactivity Due to Nitro Substitution
The nitro group is a powerful deactivating group and a meta-director for electrophilic aromatic substitution. In this compound, the nitro group on one of the benzene (B151609) rings significantly reduces its electron density. This deactivation makes the ring less susceptible to attack by electrophiles. Any electrophilic substitution that does occur would be directed to the positions meta to the nitro group.
Conversely, the presence of the electron-withdrawing nitro group makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitro group. This provides a pathway for the introduction of nucleophiles onto the nitro-substituted ring, further expanding the synthetic utility of this compound.
Reactions at the Ester Moiety
The methyl ester group in this compound is a primary site for nucleophilic acyl substitution reactions. These transformations are fundamental in organic synthesis for the preparation of other carboxylic acid derivatives.
Hydrolysis: The conversion of the methyl ester to the corresponding carboxylic acid, 2-(3-formylphenoxy)-5-nitrobenzoic acid, can be achieved through hydrolysis. This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: This reversible reaction is typically carried out by heating the ester in an aqueous solution containing a strong mineral acid, such as hydrochloric acid or sulfuric acid. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. researchgate.net
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that is generally more efficient than acid-catalyzed hydrolysis. quora.com The reaction is typically performed by heating the ester with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide. The nucleophilic hydroxide ion attacks the carbonyl carbon, leading to the formation of a carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid. quora.com
The following table outlines the expected conditions and products for the hydrolysis of this compound.
| Reaction | Reagents and Conditions | Expected Product |
| Acid-Catalyzed Hydrolysis | HCl (aq) or H₂SO₄ (aq), Heat | 2-(3-formylphenoxy)-5-nitrobenzoic acid |
| Base-Catalyzed Hydrolysis | 1. NaOH (aq) or KOH (aq), Heat2. H₃O⁺ | 2-(3-formylphenoxy)-5-nitrobenzoic acid |
Transesterification: This process involves the conversion of the methyl ester into a different ester by reaction with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol would be expected to yield Ethyl 2-(3-formylphenoxy)-5-nitrobenzoate. The reaction is an equilibrium process, and to drive it to completion, the alcohol reactant is often used in large excess.
The table below summarizes a representative transesterification reaction.
| Reaction | Reagents and Conditions | Expected Product |
| Transesterification | Ethanol, H₂SO₄ (catalyst), Heat | Ethyl 2-(3-formylphenoxy)-5-nitrobenzoate |
Amidation: The methyl ester can be converted to an amide, 2-(3-formylphenoxy)-5-nitrobenzamide, by reaction with ammonia or a primary or secondary amine. This reaction is typically slower than hydrolysis and may require heating. The direct reaction of esters with amines can be facilitated by catalysts.
A summary of a potential amidation reaction is provided in the table below.
| Reaction | Reagents and Conditions | Expected Product |
| Amidation | Ammonia (or a primary/secondary amine), Heat | 2-(3-formylphenoxy)-5-nitrobenzamide |
Aromatic Substitution and Functionalization of the Benzoate (B1203000) Ring
Electrophilic Aromatic Substitution: Due to the presence of the deactivating nitro and ester groups, the benzoate ring is significantly deactivated towards electrophilic aromatic substitution. rsc.orgnih.gov Harsh reaction conditions would likely be required for further substitution, such as nitration or halogenation. Any incoming electrophile would be directed to the positions meta to the nitro and ester groups.
The following table illustrates a potential electrophilic aromatic substitution reaction.
| Reaction | Reagents and Conditions | Expected Product(s) |
| Nitration | HNO₃, H₂SO₄ | Methyl 2-(3-formylphenoxy)-3,5-dinitrobenzoate |
It is important to note that the presented reactions and products are based on established chemical principles and the reactivity of analogous compounds, as direct experimental data for this compound was not found in the reviewed literature.
Derivatives and Analogues of Methyl 2 3 Formylphenoxy 5 Nitrobenzoate
Structural Modifications and Design Principles for New Analogues
The molecular scaffold of Methyl 2-(3-formylphenoxy)-5-nitrobenzoate offers multiple sites for structural modification to develop new analogues with tailored properties. The strategic alteration of the ester group, the phenoxy linkage, and the aromatic ring substituents can influence the molecule's steric, electronic, and physicochemical characteristics.
Variations in the Ester Group
The methyl ester group is a common starting point for creating a diverse range of analogues. In drug design, esters are often considered prodrugs that can be hydrolyzed in vivo to the corresponding carboxylic acid, which may be the active form of the molecule. Beyond simple hydrolysis, the ester can be modified to create other esters (e.g., ethyl, propyl) or, more significantly, converted into amides.
This strategy of replacing an ester with an amide is a well-established bioisosteric replacement. patsnap.comscispace.com Amides are generally more resistant to hydrolysis than esters, which can improve the metabolic stability and duration of action of a compound. patsnap.comu-tokyo.ac.jp Furthermore, the amide introduces a hydrogen bond donor (the N-H group), which can lead to new or improved interactions with biological targets. u-tokyo.ac.jp Another approach involves replacing the ester with five-membered heterocycles like oxadiazoles, which can mimic the geometry and hydrogen-bonding capabilities of the ester while offering enhanced metabolic stability. cambridgemedchemconsulting.com
Table 1: Potential Bioisosteric Replacements for the Methyl Ester Group
| Original Group | Bioisosteric Replacement | Rationale for Modification |
|---|---|---|
| Methyl Ester (-COOCH₃) | Carboxylic Acid (-COOH) | Potential active form, increased polarity. |
| Methyl Ester (-COOCH₃) | Amide (-CONH₂) | Increased metabolic stability, adds H-bond donor. patsnap.comu-tokyo.ac.jp |
| Methyl Ester (-COOCH₃) | N-Substituted Amide (-CONHR) | Modulate lipophilicity and target interactions. |
| Methyl Ester (-COOCH₃) | Oxadiazole | Mimics ester geometry with improved stability. cambridgemedchemconsulting.com |
Alterations in the Phenoxy Linkage
Bioisosteric replacements for the ether oxygen include sulfur (to form a thioether), a methylene (B1212753) group (-CH₂-), or an amino group (-NH-). Each modification subtly alters the bond angle, length, and electronics of the linkage, which can fine-tune the molecule's three-dimensional shape and interaction with a target. The ether oxygen can also participate in hydrogen bonding, a property that would be modified by such replacements. nih.gov
Substituent Effects on the Aromatic Rings
The electronic properties of the two aromatic rings are heavily influenced by their substituents, which in turn affects their reactivity and potential interactions. minia.edu.eg The nitrobenzoate ring contains a nitro group (-NO₂) and a methoxycarbonyl group (-COOCH₃), both of which are strong electron-withdrawing groups. lumenlearning.comlibretexts.org These groups deactivate the ring towards electrophilic aromatic substitution and direct incoming electrophiles to the meta position. libretexts.orglibretexts.org
Table 2: Effects of Representative Substituents on Aromatic Ring Reactivity
| Substituent Group | Electronic Effect | Directing Effect | Potential Impact on Analogue |
|---|---|---|---|
| -NO₂ (Nitro) | Strongly Deactivating | Meta | Decreases ring nucleophilicity. lumenlearning.com |
| -CHO (Formyl) | Deactivating | Meta | Decreases ring nucleophilicity. libretexts.org |
| -OCH₃ (Methoxy) | Activating | Ortho, Para | Increases ring nucleophilicity. minia.edu.eg |
| -Cl (Chloro) | Deactivating | Ortho, Para | Inductive withdrawal, alters lipophilicity. libretexts.org |
| -CH₃ (Methyl) | Activating | Ortho, Para | Inductive donation, increases lipophilicity. libretexts.org |
Synthesis of Heterocyclic Derivatives from this compound Precursors
The functional groups present in this compound, particularly the formyl and nitro groups, serve as versatile handles for the synthesis of more complex heterocyclic structures.
Benzofuran (B130515) Derivatives
The synthesis of a benzofuran ring typically involves the cyclization of a precursor containing a phenol (B47542) and a suitably positioned electrophilic or nucleophilic side chain. While the title compound itself is not primed for direct cyclization to a benzofuran, its core components can be utilized in established synthetic routes.
A plausible synthetic strategy would involve precursors like 3-hydroxybenzaldehyde (B18108). For instance, 3-hydroxybenzaldehyde can be reacted with a bromo- or chloroacetyl derivative, followed by an intramolecular cyclization to form a benzofuran ring. The resulting benzofuranol could then be coupled with a suitable 2-chloro-5-nitrobenzoate derivative to form an analogue of the target molecule. One established method involves reacting a substituted 2-hydroxy benzaldehyde (B42025) with p-bromo phenacyl bromide to construct the benzofuran core. researchgate.net
Indole (B1671886) and Isoquinoline (B145761) Analogues
Indole Derivatives The synthesis of indoles from nitroaromatic compounds is a well-established field in organic chemistry. rsc.org The Leimgruber-Batcho indole synthesis, for example, is a powerful method that starts from o-nitrotoluenes. wikipedia.orgresearchgate.net While the title compound does not possess the required ortho-methyl group on the nitro-bearing ring, a precursor like methyl 2-methyl-3-nitrobenzoate could be used to construct an indole ring system. clockss.orgresearchgate.netorgsyn.org
In this approach, methyl 2-methyl-3-nitrobenzoate is first condensed with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enamine. clockss.org This intermediate then undergoes reductive cyclization using reagents like palladium on carbon with hydrogen gas or Raney nickel with hydrazine (B178648) to yield the indole. wikipedia.orgresearchgate.net The 3-formylphenoxy moiety could then be introduced via a nucleophilic aromatic substitution reaction on the resulting indole. Another related strategy, the Bartoli indole synthesis, uses ortho-substituted nitroarenes and vinyl Grignard reagents, offering a flexible route to 7-substituted indoles. wikipedia.org
Isoquinoline Analogues The formyl group on the phenoxy ring is a key functional group for building isoquinoline systems. The Pomeranz–Fritsch reaction provides a direct method for synthesizing isoquinolines from benzaldehydes. wikipedia.orgwikiwand.com In a hypothetical synthesis, a precursor like 3-hydroxybenzaldehyde could be reacted with a 2,2-dialkoxyethylamine to form a Schiff base. This intermediate, upon treatment with a strong acid like sulfuric acid, would undergo cyclization to form a hydroxy-isoquinoline. chemistry-reaction.comchem-station.com The nitrobenzoate portion could be attached before or after the cyclization.
Alternatively, the Bischler-Napieralski reaction offers another powerful route. wikipedia.orgnrochemistry.com This synthesis involves the cyclization of a β-arylethylamide using a dehydrating agent like phosphoryl chloride (POCl₃). nrochemistry.comorganic-chemistry.org A synthetic sequence could begin with a 3-methoxyphenethylamine (B363911) derivative, which would be acylated and then cyclized. The presence of an electron-donating group (like the methoxy (B1213986) group) on the aromatic ring facilitates this electrophilic substitution reaction. nrochemistry.comjk-sci.com Subsequent demethylation and coupling with methyl 2-chloro-5-nitrobenzoate would yield the final target analogue.
Pyrazole (B372694), Thiazole (B1198619), and Other Nitrogen-Containing Systems
The formyl group of this compound is a key functional handle for the construction of five-membered nitrogen-containing heterocycles like pyrazoles and thiazoles. These syntheses often proceed through multicomponent reactions where the aldehyde condenses with other reagents to build the heterocyclic core.
Pyrazole Derivatives: The synthesis of pyrazole rings from an aldehyde precursor typically involves its initial conversion into a 1,3-dielectrophilic intermediate, which can then undergo cyclocondensation with a hydrazine derivative. nih.govorganic-chemistry.orgmdpi.com A common strategy is the Knorr pyrazole synthesis, which involves the reaction between a hydrazine and a β-diketone. mdpi.com For this compound, this can be envisioned through a Claisen-Schmidt condensation with a ketone (e.g., acetone) to form an α,β-unsaturated ketone. This intermediate can then react with hydrazine in a subsequent step.
Alternatively, one-pot, three-component reactions provide a more direct route. nih.gov In such a reaction, an aldehyde, a β-ketoester, and a hydrazine can be condensed to form highly substituted pyrazoles. nih.gov The aldehyde, this compound, would react with the hydrazine to form a hydrazone intermediate. Simultaneously, the β-ketoester's enol tautomer is activated by the catalyst. A subsequent cyclization between these intermediates leads to a 5-hydroxypyrazoline, which can then be oxidized by atmospheric oxygen to yield the final pyrazole product. nih.gov
Thiazole Derivatives: The Hantzsch thiazole synthesis and its modern variations are primary methods for constructing the thiazole ring. mdpi.combepls.com While the classical Hantzsch synthesis utilizes an α-haloketone and a thioamide, contemporary multicomponent protocols allow for the direct use of aldehydes. mdpi.combepls.com In a typical three-component reaction, this compound would be reacted with a thioamide (like thiourea) and an α-halocarbonyl compound. mdpi.com More advanced, environmentally benign methods utilize catalysts such as silica-supported tungstosilicic acid in one-pot procedures that condense an aldehyde, thiourea, and a compound like 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one to yield complex thiazole derivatives. mdpi.com Another approach involves the reaction of nitriles with an aldehyde precursor, such as 1,4-dithiane-2,5-diol, where the presence of a substituent on the α-carbon of the nitrile directs the reaction towards thiazole formation instead of the alternative thiophene (B33073) product via the Gewald reaction. nih.gov
Other Nitrogen-Containing Systems: The reactivity of the aldehyde group extends to the synthesis of a wide range of other nitrogen heterocycles. nih.govnih.govorganic-chemistry.org For instance, condensation with amines can lead to the formation of imines, which are versatile intermediates for further cyclization reactions. Reaction with compounds containing multiple nucleophilic sites, such as hydrazides or amidines, can lead to the formation of triazoles or other complex fused systems. nih.gov The specific heterocyclic system obtained depends on the choice of reactants and reaction conditions.
| Heterocycle | General Method | Key Reagents for Reaction with this compound |
|---|---|---|
| Pyrazole | Three-Component Condensation | β-ketoester (e.g., Ethyl acetoacetate), Hydrazine |
| Thiazole | Hantzsch Synthesis (Multicomponent Variant) | Thiourea, α-halocarbonyl compound |
| Pyrimidinedione | Biginelli Reaction | β-ketoester (e.g., Ethyl acetoacetate), Urea (B33335) |
Chromenopyran Pyrimidinedione Compounds
The synthesis of complex fused heterocyclic systems such as chromenopyran pyrimidinediones from this compound can be achieved through multicomponent condensation reactions. These reactions assemble several simple starting materials into a complex product in a single synthetic operation.
A plausible route involves a three-component reaction between an aromatic aldehyde, a barbituric acid derivative (the source of the pyrimidinedione moiety), and an active methylene compound that can form a chromene or pyran ring. nih.govnih.gov For instance, reacting this compound with barbituric acid and a compound like 4-hydroxycoumarin (B602359) or dimedone (5,5-dimethyl-1,3-cyclohexanedione) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) would be a direct approach. nih.govnih.gov
The reaction mechanism is proposed to proceed as follows:
Knoevenagel Condensation: The reaction initiates with the acid-catalyzed condensation between the aldehyde group of this compound and the active methylene group of barbituric acid. This step forms an arylidene barbiturate (B1230296) intermediate after dehydration. nih.gov
Michael Addition: The second component, such as the enol form of 4-hydroxycoumarin, acts as a Michael donor and adds to the electron-deficient double bond of the arylidene barbiturate intermediate. nih.gov
Cyclization and Dehydration: An intramolecular cyclization then occurs, followed by dehydration, to form the final fused chromenopyran pyrimidinedione structure. nih.gov
A related and well-established reaction is the Biginelli reaction, which condenses an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea to produce 3,4-dihydropyrimidin-2(1H)-ones. wikipedia.orgunair.ac.idnih.gov While this yields a simpler pyrimidone, the principles of multicomponent condensation involving an aldehyde are fundamental and can be adapted to create more complex fused systems by choosing appropriate starting materials. nih.govresearchgate.netasianpubs.org
| Component | Function | Example Reagent |
|---|---|---|
| This compound | Aldehyde source | N/A |
| Barbituric Acid / Thiobarbituric Acid | Pyrimidinedione source | Barbituric acid |
| Active Methylene Compound | Chromene/Pyran precursor | 4-hydroxycoumarin, Dimedone |
| Catalyst | Acid catalyst | p-Toluenesulfonic acid (p-TSA) |
Chiral Derivatives and Stereochemical Considerations in Synthesis
The synthesis of chiral derivatives of this compound primarily involves stereoselective transformations of the aldehyde group, which can be converted into a stereogenic center. Modern asymmetric catalysis provides powerful tools for achieving high enantioselectivity in such reactions. nih.govacs.org
Asymmetric Catalysis: Organocatalysis, particularly using N-heterocyclic carbenes (NHCs), has emerged as a robust method for asymmetric reactions involving aldehydes. acs.orgthieme-connect.com For example, an enantioselective intramolecular Stetter reaction could be employed if a suitable Michael acceptor is present within the molecule. More broadly, NHC catalysts can generate a chiral Breslow intermediate from the aldehyde, which can then participate in various annulation reactions with electrophiles to create chiral heterocyclic frameworks with high enantiomeric excess (ee). acs.org
Another advanced strategy involves the synergistic use of multiple catalysts. A chiral copper–NHC catalyst can be used to convert the aromatic aldehyde into a chiral α-alkoxyalkylcopper(I) intermediate via an umpolung (polarity reversal) strategy. nih.gov This nucleophilic intermediate can then undergo a palladium-catalyzed stereospecific cross-coupling reaction with an electrophile. This dual catalytic system allows for the three-component coupling of an aldehyde, a silylboronate, and an aryl or allyl electrophile to generate chiral secondary alcohol derivatives with high enantioselectivity. nih.gov
Stereochemical Considerations: When synthesizing complex derivatives, especially those with multiple stereocenters, both relative and absolute stereochemistry must be considered. In multicomponent reactions that form fused ring systems, diastereoselectivity is a key issue. The spatial arrangement of substituents is often controlled by thermodynamic or kinetic factors during the cyclization steps. The use of chiral catalysts or auxiliaries can influence the reaction pathway to favor the formation of a specific enantiomer, leading to an enantiomerically enriched product. nih.govresearchgate.netrsc.org For derivatives of this compound, the application of these asymmetric methods would transform the prochiral aldehyde into a chiral center, paving the way for the synthesis of a wide range of non-racemic, biologically relevant molecules.
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise mapping of atomic connectivity.
Proton (¹H) NMR spectroscopy of Methyl 2-(3-formylphenoxy)-5-nitrobenzoate is expected to reveal distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the two benzene (B151609) rings would appear in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effects of the aromatic currents and electron-withdrawing substituents. The aldehydic proton is anticipated to be the most downfield signal, likely appearing above 9.5 ppm. The methyl ester protons would present as a sharp singlet further upfield, typically around 3.9-4.0 ppm.
Carbon-13 (¹³C) NMR provides complementary information on the carbon skeleton. The carbonyl carbons of the ester and aldehyde groups are expected to resonate at the lowest field, generally between 160 and 200 ppm. The aromatic carbons would produce a series of signals in the 110-160 ppm range, with their exact shifts influenced by the attached functional groups. The methyl carbon of the ester group would be observed at the highest field, typically around 50-55 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on the chemical structure and data from similar compounds. Actual experimental values may vary.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aldehydic CH | 9.5 - 10.5 | 185 - 195 |
| Aromatic CHs | 7.0 - 9.0 | 110 - 160 |
| Ester CH₃ | 3.9 - 4.0 | 50 - 55 |
| Carbonyl C (Ester) | - | 160 - 170 |
| Aromatic C-NO₂ | - | 145 - 155 |
| Aromatic C-O | - | 150 - 160 |
To unambiguously assign the ¹H and ¹³C signals and to determine the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed. Techniques such as Correlation Spectroscopy (COSY) would reveal proton-proton couplings within the aromatic rings, helping to delineate the substitution patterns. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate directly bonded proton and carbon atoms. Finally, Heteronuclear Multiple Bond Correlation (HMBC) would establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the methyl ester group to its corresponding carbonyl and confirming the ether linkage between the two aromatic rings.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₅H₁₁NO₆), the expected exact mass would be approximately 301.0586 g/mol . chemicalbook.com An experimental HRMS measurement confirming this value would provide strong evidence for the compound's elemental composition. The fragmentation pattern would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, the loss of the nitro group (-NO₂), and cleavage of the ether bond, leading to characteristic fragment ions that can be used to piece together the molecular structure.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups exhibit characteristic absorption or scattering frequencies, making these methods excellent for identifying the presence of different chemical moieties.
For this compound, the IR spectrum is expected to show strong absorption bands for the carbonyl stretching of the ester (around 1720-1740 cm⁻¹) and the aldehyde (around 1700-1720 cm⁻¹). The nitro group would exhibit two characteristic strong stretching vibrations, an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹. The C-O stretching of the ether and ester groups would appear in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would be seen in the 1400-1600 cm⁻¹ range.
Table 2: Expected IR Absorption Frequencies for this compound (Note: These are typical frequency ranges for the specified functional groups.)
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aldehyde C=O | Stretch | 1700 - 1720 |
| Ester C=O | Stretch | 1720 - 1740 |
| Nitro N-O | Asymmetric Stretch | 1520 - 1560 |
| Nitro N-O | Symmetric Stretch | 1340 - 1380 |
| Aromatic C=C | Stretch | 1400 - 1600 |
| Ether/Ester C-O | Stretch | 1000 - 1300 |
| Aromatic C-H | Stretch | > 3000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of multiple chromophores, including the two aromatic rings, the nitro group, and the formyl group, all conjugated through an ether linkage, suggests that this compound will absorb UV light. The spectrum is expected to show π → π* transitions, characteristic of the aromatic systems, at shorter wavelengths (likely below 300 nm). The n → π* transitions associated with the carbonyl and nitro groups are also expected, potentially at longer wavelengths, which may extend into the visible region depending on the extent of conjugation in the molecule.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction analysis is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.
Despite a thorough search for crystallographic studies on this compound, no specific research findings, crystal structure depositions, or related data tables could be located. Therefore, the solid-state structure, including unit cell parameters, space group, and detailed molecular geometry confirmed by this method, remains undetermined in the public domain.
A comprehensive search of scientific literature and chemical databases has revealed no published computational chemistry studies specifically focused on the compound "this compound."
As a result, it is not possible to provide the thorough, informative, and scientifically accurate data required to populate the requested article outline. Generating content for the specified sections—such as Density Functional Theory (DFT) calculations, Molecular Dynamics (MD) simulations, and Quantum Chemical Descriptors—would necessitate access to research data that does not appear to exist in the public domain for this particular molecule.
To fulfill the request would require fabricating data, which would be scientifically inaccurate and misleading. Therefore, the article cannot be generated in accordance with the specified instructions and quality standards.
Computational Chemistry and Mechanistic Insights
Mechanistic Studies of Reaction Pathways
Interactive Data Table: Mechanistic Data (Not Available)
| Parameter | Value | Method of Study |
|---|---|---|
| Activation Energy (Ea) | Data not available | Not applicable |
| Transition State Geometry | Data not available | Not applicable |
| Rate-determining Step | Data not available | Not applicable |
Detailed Research Findings:
A comprehensive search of chemical literature and computational chemistry databases did not yield specific studies focused on the reaction mechanisms of Methyl 2-(3-formylphenoxy)-5-nitrobenzoate. Research in this area would be necessary to elucidate the precise electronic and steric effects of the substituted phenoxy and nitro groups on the reactivity of the benzoate (B1203000) ring system. Such studies could involve density functional theory (DFT) calculations to model reaction coordinates and identify transition states, or kinetic experiments to determine reaction orders and rate constants.
Applications in Advanced Organic Synthesis and Materials Science Research
Role as Versatile Building Blocks in Complex Molecule Synthesis
There is currently a lack of specific documented evidence in scientific literature demonstrating the use of Methyl 2-(3-formylphenoxy)-5-nitrobenzoate as a key building block in the synthesis of complex molecules. While related structures like methyl 2-methyl-3-nitrobenzoate are utilized in syntheses of compounds such as methyl indole-4-carboxylate and 5-aminoisoquinolin-1(2H)-one, similar applications for the title compound are not reported. The unique positioning of the formylphenoxy group could theoretically allow for the construction of specific macrocyclic structures or other complex architectures, but such synthetic routes have not been published.
Precursors for Polymer and Functional Material Monomers
No specific research has been found that describes the use of this compound as a monomer for polymerization or as a precursor to such monomers. In principle, the difunctional nature of the molecule (possessing a formyl and a reducible nitro group) could allow for its incorporation into polymer backbones, potentially leading to functional materials. However, studies detailing such polymerization reactions, characterization of the resulting polymers, and their material properties are absent from the available literature.
Applications in Ligand Design for Catalysis Research
The design of ligands is a crucial aspect of developing new catalysts. Molecules with multiple coordination sites can chelate to metal centers, influencing their catalytic activity. This compound could potentially be modified—for example, by converting the formyl group into an imine or an oxime and the nitro group into an amine—to create a multidentate ligand. However, there are no specific reports of its use for this purpose in catalysis research. The synthesis and characterization of metal complexes with ligands derived from this specific compound have not been described.
Integration into Functional Organic Materials
The integration of molecules into functional organic materials often relies on their electronic, optical, or self-assembly properties. The nitro group in this compound makes it an electron-deficient aromatic system, a feature sometimes exploited in materials for electronics. However, there is no available research that investigates the properties of this compound in the context of functional organic materials, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or sensors.
Potential in Medicinal Chemistry Research and Drug Discovery Precursors
Design and Synthesis of Pharmacologically Relevant Scaffolds
The molecular architecture of Methyl 2-(3-formylphenoxy)-5-nitrobenzoate is conducive to the design and synthesis of a wide array of pharmacologically relevant scaffolds. The diaryl ether core is a common motif in many biologically active compounds. The functional groups attached to this core offer multiple avenues for chemical modification.
Nitro Group Reduction : The nitro group can be readily reduced to an amine. This transformation is a key step in creating new derivatives, as the resulting amino group can be further functionalized through acylation, alkylation, or diazotization reactions to introduce new pharmacophores. For instance, in the synthesis of other bioactive molecules, the conversion of a nitro group to an amine has been shown to be a critical step for subsequent derivatization. nih.gov
Formyl Group Derivatization : The aldehyde (formyl) group is a highly versatile functional handle. It can participate in various reactions, including reductive amination to introduce diverse amine side chains, Wittig reactions to form alkenes, and condensation reactions (like the Knoevenagel condensation) to create more complex heterocyclic systems. mdpi.com This allows for the systematic construction of compound libraries for screening purposes.
Ester Hydrolysis : The methyl ester can be hydrolyzed to the corresponding carboxylic acid. This not only alters the physicochemical properties of the molecule, such as solubility, but also provides a new point for modification, for example, through amide bond formation with various amines.
These strategic modifications enable the synthesis of large families of related compounds, which are essential for systematic drug discovery efforts.
Exploration of Structure-Activity Relationships (SAR)
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. For this compound, a systematic SAR exploration would involve modifying its key functional groups and observing the resulting impact on pharmacological efficacy.
Key areas for SAR exploration include:
The Nitro Group : Its position, or replacement with other electron-withdrawing or electron-donating groups (e.g., cyano, halogen, amino), can significantly influence the electronic properties of the ring and its interaction with biological targets. Studies on related compounds have shown that even the removal of a nitro group can impact antimicrobial activity. nih.gov
The Formyl Group : Converting the aldehyde to other functional groups such as an alcohol, a carboxylic acid, or a cyano group, or using it to introduce various heterocyclic rings, would probe the importance of this specific group for target binding.
The Linker and Substitution Pattern : Alterations to the diaryl ether linkage (e.g., replacing oxygen with sulfur or an amino group) or changing the substitution pattern on either of the phenyl rings can drastically alter the molecule's three-dimensional shape and flexibility, thereby affecting its biological activity. Research on a different series of compounds demonstrated that modifications on a benzene (B151609) ring led to a significant improvement in antimicrobial activity, with a 3,4-dichlorobenzene substitution yielding the best result. nih.gov
A hypothetical SAR study could generate data similar to that presented in the table below, illustrating how modifications could influence a target activity, such as enzyme inhibition.
| Compound Modification | Relative Position of Nitro Group | Formyl Group Replacement | Resulting Biological Activity (Hypothetical IC₅₀) |
|---|---|---|---|
| Parent Compound | 5-position | -CHO | 10 µM |
| Analog 1 | 4-position | -CHO | 50 µM |
| Analog 2 | 5-position | -CH₂OH | > 100 µM |
| Analog 3 | 5-position | -COOH | 25 µM |
| Analog 4 | None (replaced with H) | -CHO | 75 µM |
Preclinical Investigation of Biochemical Mechanisms
Preclinical studies are essential to elucidate the mechanisms by which a potential drug candidate exerts its effects at a molecular and cellular level. For derivatives of this compound, these investigations would focus on their interactions with specific biochemical pathways.
Many therapeutic agents function by inhibiting specific enzymes. The structural motifs within this compound suggest that its derivatives could be designed as enzyme inhibitors. For example, compounds with a sulfonamide group are well-known inhibitors of carbonic anhydrases, enzymes that are overexpressed in various tumors. vu.ltresearchgate.net By modifying the core scaffold of this compound, it is conceivable to design inhibitors for a range of enzymes. A closely related isomer, Methyl 3-formyl-2-nitrobenzoate, is known to be a reagent used in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, highlighting the potential of this chemical class in targeting enzymes involved in DNA repair. chemicalbook.com
Apoptosis, or programmed cell death, is a critical process that is often dysregulated in cancer. A key strategy in anticancer drug discovery is to identify compounds that can selectively induce apoptosis in malignant cells. Various chemical agents have been shown to trigger apoptosis through intrinsic (mitochondrial) or extrinsic pathways. mdpi.comwaocp.org These pathways often involve the activation of caspases, a family of protease enzymes that execute the cell death program. mdpi.com
Derivatives of this compound could be investigated for their ability to induce apoptosis. Studies on other molecules have shown that apoptosis can be initiated by the generation of reactive oxygen species (ROS), which leads to DNA damage and the activation of cell death signaling cascades. nih.gov The investigation would involve treating cancer cell lines with the test compounds and measuring various markers of apoptosis.
mdpi.comwaocp.orgwaocp.orgwaocp.orgnih.govmdpi.comnih.gov| Apoptotic Marker | Method of Detection | Observed Effect in Apoptosis Studies (Examples from Literature) | Reference |
|---|---|---|---|
| Caspase-3/7 Activation | Fluorometric Assay | Increased activity upon treatment, indicating activation of effector caspases. | |
| Caspase-9 Activation | Fluorometric Assay | Increased activity, suggesting involvement of the intrinsic mitochondrial pathway. | |
| PARP Cleavage | Western Blot | Detection of cleaved PARP fragments, a hallmark of caspase-3 activity. | |
| Cytochrome c Release | Western Blot of Cytosolic Fractions | Increased cytochrome c in the cytosol, indicating mitochondrial membrane permeabilization. | |
| ROS Generation | Flow Cytometry with DCFH-DA | Enhanced generation of ROS in treated cells. |
Targeted Compound Development (e.g., PARP inhibitors, Anti-Alzheimer's agents)
The scaffold of this compound is a promising starting point for the development of agents targeting specific diseases.
PARP Inhibitors : PARP inhibitors are a class of anticancer therapy that exploits a concept known as synthetic lethality in tumors with deficient DNA repair mechanisms, such as those with BRCA mutations. nih.gov These drugs trap the PARP enzyme on damaged DNA, leading to DNA double-strand breaks and cell death. nih.gov As noted, the related compound Methyl 3-formyl-2-nitrobenzoate is a known precursor in the synthesis of PARP inhibitors like Niraparib. chemicalbook.com This establishes a clear precedent for using this chemical class to develop novel PARP inhibitors.
Anti-Alzheimer's Agents : Alzheimer's disease is a multifactorial neurodegenerative disorder, and drug discovery efforts often focus on multitarget agents. nih.gov Key targets include enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), whose inhibition can improve cognitive function. nih.govnih.gov The versatile scaffold of this compound could be elaborated with appropriate amine-containing side chains or other pharmacophores to create derivatives that could interact with the active sites of these cholinesterase enzymes or other relevant targets in Alzheimer's pathology.
Antimicrobial Efficacy in Laboratory Settings
The search for new antimicrobial agents is a global health priority due to the rise of drug-resistant pathogens. Medicinal chemistry research actively explores novel chemical scaffolds for antibacterial and antifungal properties. Various classes of synthetic compounds, including those derived from precursors with aldehyde and nitro functionalities, have demonstrated significant antimicrobial activity. nih.govresearchgate.net
Derivatives synthesized from this compound could be screened for their efficacy against a panel of clinically relevant microorganisms. Such studies typically determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microbe. researchgate.netekb.eg Research on other novel chemical series has demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains (Candida albicans). researchgate.netnih.gov
The table below shows representative MIC data from studies on various novel synthetic compounds, illustrating the type of results obtained in antimicrobial screening.
nih.govresearchgate.netresearchgate.netekb.egekb.eg| Compound Series | Microorganism | MIC Range (µg/mL) | Reference |
|---|---|---|---|
| Triaryl Derivatives | Streptococcus pneumoniae | 1 - 256 | |
| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | P. aeruginosa | 31.5 - 250 | |
| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | Fungal strains | 15.6 - 62.5 | |
| Sulfamethoxazole-1,2,3-triazole Derivatives | S. aureus | ~20 | |
| Sulfamethoxazole-1,2,3-triazole Derivatives | E. coli | ~21 |
Future Research Directions
Development of Novel Synthetic Methodologies
The synthesis of diaryl ethers is a well-established field, yet there remains considerable scope for innovation, particularly in the development of milder, more efficient, and sustainable methods. researchgate.net Future research on the synthesis of Methyl 2-(3-formylphenoxy)-5-nitrobenzoate could focus on several cutting-edge areas.
Furthermore, the integration of flow chemistry presents a significant opportunity to improve the synthesis process. vapourtec.comrsc.orgelveflow.com Continuous flow reactors offer superior control over reaction parameters, enhanced safety (especially for potentially hazardous nitration steps), and improved scalability compared to traditional batch processes. rsc.orgnih.govwikipedia.org Investigating the transition of the synthesis of this compound to a continuous flow process could lead to more robust and industrially scalable production methods.
| Proposed Methodology | Potential Advantages | Key Research Focus |
| Photoredox/Nickel Dual Catalysis | Mild reaction conditions, high functional group tolerance | Catalyst system optimization, reaction scope expansion |
| Advanced Ullmann/Buchwald-Hartwig Coupling | Improved yields, lower catalyst loading, use of greener solvents | Development of novel ligands and nanocatalysts mdpi.com |
| Flow Chemistry Synthesis | Enhanced safety, scalability, precise reaction control rsc.orgelveflow.com | Reactor design, optimization of flow parameters, multi-step continuous synthesis |
| Decarbonylative Etherification | Novel synthetic route using alternative starting materials acs.org | Catalyst development (Pd/Ni), exploration of aromatic ester precursors |
Expansion of Derivatization Strategies
The three distinct functional groups on this compound provide multiple handles for chemical modification, enabling the creation of a diverse library of new molecules. Future research should systematically explore the chemical space accessible from this scaffold.
The formyl group is a gateway to a vast array of chemical transformations. researchgate.net It can be oxidized to a carboxylic acid, reduced to a primary alcohol, or converted into various C-N double bond-containing moieties such as oximes, imines, and hydrazones. Modern derivatization techniques, often used for analytical purposes in LC-MS, could be adapted for synthetic applications to create novel functional molecules. chrom-china.comresearchgate.netnih.govnih.gov
The nitro group offers significant synthetic versatility. mdpi-res.comscispace.com Its reduction to an amine is a foundational transformation that opens up extensive possibilities for further derivatization, including acylation to form amides, sulfonamides, and ureas. This amino functionality is a common feature in biologically active compounds. nih.gov The nitro group can also act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of other functionalities. mdpi-res.com
The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of derivatives, including amides, acid chlorides, or other esters.
| Functional Group | Proposed Derivatization Reaction | Resulting Functional Group | Potential Utility |
| Formyl (-CHO) | Reductive Amination | Amine (-CH₂NR₂) | Introduction of basic nitrogen centers |
| Formyl (-CHO) | Wittig Reaction | Alkene (-CH=CR₂) | Carbon skeleton extension |
| Formyl (-CHO) | Oxidation | Carboxylic Acid (-COOH) | Acid-base chemistry, amide formation |
| Nitro (-NO₂) | Reduction | Amine (-NH₂) | Key synthetic intermediate for amides, sulfonamides |
| Nitro (-NO₂) | Nucleophilic Aromatic Substitution | Various | Introduction of diverse functional groups |
| Methyl Ester (-COOCH₃) | Hydrolysis | Carboxylic Acid (-COOH) | Increased polarity, further derivatization |
| Methyl Ester (-COOCH₃) | Aminolysis | Amide (-CONHR) | Creation of amide libraries |
Advanced Mechanistic Investigations
A deeper understanding of the reaction mechanisms underlying the synthesis and reactivity of this compound is crucial for optimizing existing protocols and designing new ones. Future research should employ a combination of experimental and computational methods.
Computational chemistry , particularly using Density Functional Theory (DFT), can provide profound insights into reaction pathways. rsc.org In silico studies could be used to model the transition states of various catalytic cycles (e.g., for Ullmann or Buchwald-Hartwig couplings) to identify rate-determining steps and rationalize the effect of different ligands and catalysts. rsc.org This can accelerate the development of more efficient catalytic systems.
Experimental mechanistic studies could involve kinetic analysis to determine reaction orders and activation parameters. The isolation and characterization of reaction intermediates, where possible, would provide direct evidence for proposed catalytic cycles. Techniques such as in-situ spectroscopy could be employed to monitor the reaction in real-time and identify transient species. For novel reactions, such as those catalyzed by photoredox systems, mechanistic studies are essential to understand the single-electron transfer processes and the roles of the excited-state photocatalyst and the metal co-catalyst. acs.org
Exploration of New Research Applications
The diaryl ether motif is a "privileged scaffold" in medicinal chemistry and agrochemical research, known to be present in numerous compounds with a wide range of biological activities, including anticancer, antibacterial, and herbicidal properties. nih.govresearchgate.netacs.orgrsc.org A primary future direction is the systematic biological screening of this compound and its derivatives.
Libraries of compounds derived from this scaffold could be tested against various biological targets. Given the prevalence of diaryl ethers in drug candidates, these new molecules could be valuable probes for discovering new therapeutic agents. nih.gov
In the realm of materials science , nitroaromatic compounds are recognized for their unique electronic properties and are used in the synthesis of dyes, explosives, and materials for sensing applications. ontosight.aimdpi.comresearchgate.net Future research could explore the potential of this compound as a building block for novel polymers or functional materials. The presence of multiple reactive sites could allow for its incorporation into polymeric structures, potentially leading to materials with interesting optical or electronic properties. Furthermore, its structure could be investigated for applications in chemiresistive sensors for the detection of specific analytes. mdpi.com
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Methyl 2-(3-formylphenoxy)-5-nitrobenzoate, and how can reaction efficiency be optimized?
- Methodology : Synthesis typically involves nucleophilic aromatic substitution or esterification under anhydrous conditions. For example, coupling 3-formylphenol with methyl 2-chloro-5-nitrobenzoate in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted starting materials. Reaction efficiency can be monitored using TLC or HPLC to track intermediate formation.
Q. How can the crystal structure of this compound be determined, and what software is recommended for refinement?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection requires a diffractometer (e.g., Bruker D8 Venture), followed by structure solution using direct methods in SHELXS or SHELXD . Refinement with SHELXL is preferred for handling anisotropic displacement parameters and validating hydrogen bonding networks . ORTEP-3 is recommended for visualizing thermal ellipsoids and molecular packing .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data discrepancies be resolved?
- Methodology :
- NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substituent positions. Discrepancies in chemical shifts (e.g., nitro vs. formyl groups) may arise from solvent polarity or aggregation; replicate experiments under standardized conditions are advised.
- MS : High-resolution mass spectrometry (HRMS) using ESI or MALDI-TOF to verify the molecular ion peak (exact mass: 331.04325 Da) .
- IR : Confirm carbonyl (C=O) stretches (~1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹).
Q. What safety protocols are essential when handling this compound in the lab?
- Methodology : Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation . Work in a fume hood to avoid inhalation. Storage should be in a cool, dry environment away from oxidizing agents. Spill management requires neutralization with a weak base (e.g., sodium bicarbonate) followed by solidification with vermiculite .
Advanced Research Questions
Q. How can hydrogen bonding patterns in this compound crystals inform supramolecular assembly design?
- Methodology : Graph set analysis (as per Etter’s rules) identifies recurring motifs like R₂²(8) rings or C(6) chains . For this compound, the formyl oxygen may act as an acceptor, while nitro groups participate in weak C–H∙∙∙O interactions. Mapping these via Mercury or CrystalExplorer aids in predicting co-crystallization behavior with complementary hydrogen bond donors (e.g., amines).
Q. What strategies address contradictions between computational and experimental NMR data for this compound?
- Methodology : Discrepancies often arise from solvent effects or conformational flexibility.
Use DFT calculations (e.g., Gaussian, B3LYP/6-311+G(d,p)) with implicit solvent models (e.g., PCM for DMSO) .
Compare experimental NOESY/ROESY data with molecular dynamics (MD) simulations to validate rotamer populations.
Adjust computational parameters (e.g., dielectric constant) to match experimental conditions.
Q. How can degradation pathways of this compound under acidic/basic conditions be systematically studied?
- Methodology :
- Hydrolysis : Reflux in HCl/NaOH to cleave ester groups, monitored by LC-MS for intermediates like 2-(3-formylphenoxy)-5-nitrobenzoic acid .
- Oxidation/Reduction : Treat with NaBH₄ (reduction of formyl to hydroxymethyl) or KMnO₄ (oxidation of nitro to carboxylic acid).
- Stability Studies : Use accelerated stability testing (40°C/75% RH) with periodic HPLC sampling to quantify degradation products.
Q. What role does this compound play in catalytic systems, particularly in synthesizing heterocycles?
- Methodology : The nitro group acts as an electron-withdrawing substituent, directing electrophilic aromatic substitution in Pd-catalyzed coupling reactions (e.g., Suzuki-Miyaura). The formyl group can be converted to Schiff bases for synthesizing imidazoles or triazines via condensation with amines . Kinetic studies (e.g., in situ IR) help optimize catalyst loading and reaction time.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
